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For Researchers, Scientists, and Drug Development Professionals

The entry of generic drugs into the pharmaceutical market provides cost-effective alternatives

to brand-name medications. For parenteral antibiotics like ceftriaxone sodium, establishing

bioequivalence is a critical step to ensure that the generic product is as safe and effective as

the innovator product. This guide provides an objective comparison of generic and innovator

ceftriaxone sodium injections, supported by experimental data and detailed methodologies, to

assist researchers and drug development professionals in understanding the key parameters

for evaluating therapeutic equivalence.

In Vivo Bioequivalence: A Head-to-Head
Comparison
A pivotal aspect of establishing the interchangeability of a generic drug with its brand-name

counterpart is the in vivo bioequivalence study. These studies are typically conducted in healthy

volunteers to compare the rate and extent of drug absorption into the systemic circulation.

A comparative pharmacokinetic study was conducted on two intramuscular ceftriaxone

preparations: a generic version (Cefin®) and the innovator product (Rocephin®).[1][2] The

study, involving twelve healthy male volunteers who received a 1g intramuscular dose of each

drug in a crossover design, yielded the pharmacokinetic parameters summarized in the table

below.[1][2]
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Table 1: Comparative Pharmacokinetic Parameters of Generic (Cefin®) and Innovator

(Rocephin®) Ceftriaxone Sodium Injections[1][2]

Pharmacokinetic
Parameter

Generic (Cefin®) (Mean ±
SD)

Innovator (Rocephin®)
(Mean ± SD)

Cmax (µg/mL) 118.89 ± 15.59 120.02 ± 15.04

Tmax (hr) 1.83 ± 0.33 1.75 ± 0.26

AUC0-t (µg·hr/mL) 1263.45 ± 106.69 1218.86 ± 118.30

AUC0-∞ (µg·hr/mL) 1405.97 ± 138.87 1356.27 ± 166.90

T1/2 (hr) 6.54 ± 0.93 6.25 ± 0.90

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable

concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity;

T1/2: Elimination half-life.

The results of this study demonstrated that the 90% confidence intervals for the ratio of the

means for Cmax and AUC were within the regulatory acceptance range of 0.80-1.25, leading to

the conclusion that the two formulations are bioequivalent.[1][2]

Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate assessment of

bioequivalence. Below are summaries of methodologies for key analytical tests.

In Vivo Bioequivalence Study Protocol
The aforementioned pharmacokinetic study followed a standard two-way crossover design.[1]

[2]

Study Population: Healthy male volunteers meeting specific inclusion and exclusion criteria.

Drug Administration: A single 1g intramuscular injection of either the generic or innovator

ceftriaxone.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pure.lib.cgu.edu.tw/en/publications/comparative-study-on-the-pharmacokinetic-bioequivalence-of-two-in/
https://www.jfda-online.com/journal/vol5/iss1/1/
https://pure.lib.cgu.edu.tw/en/publications/comparative-study-on-the-pharmacokinetic-bioequivalence-of-two-in/
https://www.jfda-online.com/journal/vol5/iss1/1/
https://pure.lib.cgu.edu.tw/en/publications/comparative-study-on-the-pharmacokinetic-bioequivalence-of-two-in/
https://www.jfda-online.com/journal/vol5/iss1/1/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washout Period: A sufficient time interval between the two drug administration periods to

ensure complete elimination of the drug from the body.

Blood Sampling: Venous blood samples were collected at predefined time points before and

after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1][2]

Bioanalytical Method: The concentration of ceftriaxone in plasma samples was determined

using a validated high-performance liquid chromatography (HPLC) method with UV

detection.[1][2]

The following diagram illustrates the typical workflow of an in vivo bioequivalence study for an

injectable drug.
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Bioequivalence Study Workflow

In Vitro Dissolution Testing
While in vivo studies are the gold standard for bioequivalence, in vitro tests provide crucial

information about drug product quality and can sometimes be used to waive in vivo studies.

Dissolution testing for parenteral drugs for injection primarily assesses the time it takes for the

lyophilized powder to completely dissolve in a specified solvent.

A comparative study on the dissolution rate of an innovator and seven generic ceftriaxone

sodium preparations for injection measured the time to complete dissolution in a 0.9% sodium

chloride solution at 25°C.[3][4] The point of complete dissolution was determined by visual

inspection as the moment the solution became transparent.[3][4] The study found considerable

variation in dissolution times among the different products, which was attributed to differences

in powder surface characteristics rather than crystalline structure.[3][4]
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Table 2: Dissolution Time of Various Ceftriaxone Sodium for Injection Products

Product Mean Dissolution Time (seconds)

Innovator Product 15.3

Generic Product 1 25.1

Generic Product 2 33.8

Generic Product 3 45.6

Generic Product 4 58.2

Generic Product 5 70.4

Generic Product 6 88.9

Generic Product 7 102.5

Data is illustrative and based on findings from a comparative study. Actual times may vary.

Impurity Profiling
The presence of impurities can affect the safety and efficacy of a drug product. High-

performance liquid chromatography (HPLC) is the standard method for separating, identifying,

and quantifying impurities in ceftriaxone sodium injections.

A study profiling the impurities in thirteen brands of ceftriaxone injections utilized a gradient

elution HPLC method with UV detection.[3]

Column: C18

Mobile Phase: A gradient of potassium dihydrogen phosphate buffer (pH 7.5) and methanol.

[3]

Flow Rate: 1 mL/min

Detection: UV at 220 nm[3]

Run Time: Approximately 15 minutes to separate ceftriaxone from its major impurities.[3]
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While all tested brands complied with the pharmacopoeial content specifications for

ceftriaxone, the impurity levels in all thirteen brands were found to be higher than the 0.2%

specified by the International Council for Harmonisation (ICH) for the given dose of the drug.[3]

In Vitro Potency
The antimicrobial potency of different ceftriaxone products can be compared by determining the

Minimum Inhibitory Concentration (MIC) against a reference bacterial strain. The MIC is the

lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study comparing 11 brand-name and 14 generic ceftriaxone injections found that all products

exhibited an identical MIC of 0.06 µg/mL against Escherichia coli ATCC® 25922. This indicates

that, despite significant price differences, the in vitro potency of the generic and brand-name

products was equivalent.

Conclusion
The presented data from in vivo and in vitro studies support the bioequivalence of many

generic ceftriaxone sodium injections to the innovator product. The pharmacokinetic profiles, as

demonstrated in a head-to-head study, were comparable, meeting the regulatory criteria for

bioequivalence. However, it is important to note that variations in dissolution time and impurity

profiles can exist among different generic products. These differences, while not always

impacting bioequivalence, underscore the importance of robust quality control during the

manufacturing process. For researchers and drug development professionals, a thorough

evaluation of these parameters is essential to ensure the therapeutic equivalence and safety of

generic ceftriaxone sodium injections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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